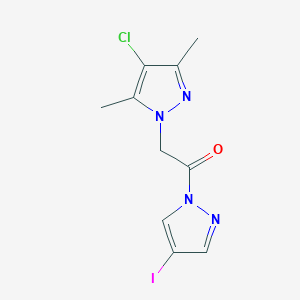![molecular formula C19H17N3O6S B4324368 METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324368.png)
METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE
Übersicht
Beschreibung
Methyl 4-{[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a sulfonyl group, and a benzoate ester, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[(phenylsulfonyl)amino]benzoate: This compound shares the sulfonyl and benzoate ester groups but lacks the oxadiazole ring.
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate: Similar to the previous compound but with an additional methyl group on the sulfonyl nitrogen.
Uniqueness
Methyl 4-{[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
methyl 4-[[[3-(benzenesulfonylmethyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-27-19(24)14-9-7-13(8-10-14)11-20-17(23)18-21-16(22-28-18)12-29(25,26)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDWYNIJHXDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R)-1-[methyl-[2-(4-methylphenoxy)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4324296.png)
![1-{2-ISOPROPYL-5-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B4324298.png)
![1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B4324305.png)
![2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4324318.png)
![1-[2-(ADAMANTAN-1-YL)-5-(3-BROMOPHENYL)-2-METHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4324326.png)
![METHYL 4-[({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324344.png)
![N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4324352.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl (2-nitrophenyl) ether](/img/structure/B4324353.png)

![3-[(BENZENESULFONYL)METHYL]-N-[(3-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324364.png)
![N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324369.png)

